molecular formula C18H28O2 B14667443 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-67-5

6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran

Cat. No.: B14667443
CAS No.: 51079-67-5
M. Wt: 276.4 g/mol
InChI Key: NUGVTSVVLLXYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran is an organic compound known for its unique structure and properties. This compound features a benzofuran ring substituted with a 3,7-dimethyloctyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran typically involves the reaction of 2,3-dihydro-1-benzofuran with 3,7-dimethyloctanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde: Another compound with a similar 3,7-dimethyloctyl group.

    1,4-Bis(3,7-dimethyloctyl)oxy benzene: Features a similar substitution pattern on a benzene ring.

Uniqueness

6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern also contributes to its unique reactivity and applications.

Properties

CAS No.

51079-67-5

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

6-(3,7-dimethyloctoxy)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C18H28O2/c1-14(2)5-4-6-15(3)9-11-19-17-8-7-16-10-12-20-18(16)13-17/h7-8,13-15H,4-6,9-12H2,1-3H3

InChI Key

NUGVTSVVLLXYSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC2=C(CCO2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.